molecular formula C15H23NO B13053684 (1S)-1-(3-Cyclopentyloxyphenyl)butylamine

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine

Cat. No.: B13053684
M. Wt: 233.35 g/mol
InChI Key: WSYBKEWEAYCHGZ-HNNXBMFYSA-N
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Description

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine is an organic compound that belongs to the class of amines. It features a butylamine backbone with a cyclopentyloxyphenyl group attached to the first carbon atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and butylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)butylamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methoxyphenyl)butylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    (1S)-1-(3-Ethoxyphenyl)butylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S)-1-(3-Cyclopentyloxyphenyl)butylamine is unique due to the presence of the cyclopentyloxy group, which might confer distinct steric and electronic properties, influencing its reactivity and interactions.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1S)-1-(3-cyclopentyloxyphenyl)butan-1-amine

InChI

InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3/t15-/m0/s1

InChI Key

WSYBKEWEAYCHGZ-HNNXBMFYSA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

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